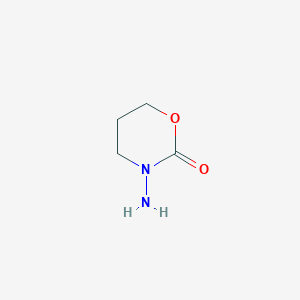

3-Aminotetrahydro-1,3-oxazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNODKEJUFUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613659 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-47-9 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the public domain, this document outlines a robust and logical two-step approach based on established chemical principles. The synthesis involves the preparation of a key precursor, 3-hydroxypropylhydrazine, followed by its cyclization to yield the target molecule.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Synthesis of 3-Hydroxypropylhydrazine. This intermediate is prepared via the nucleophilic substitution of 3-chloro-1-propanol with hydrazine hydrate.

-

Step 2: Cyclization to this compound. The target compound is formed by the reaction of 3-hydroxypropylhydrazine with a suitable phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which acts as a carbonyl source for the formation of the cyclic carbamate.

II. Data Presentation

The following table summarizes the key quantitative data associated with the proposed synthetic route. These values are based on typical yields and reaction conditions for analogous transformations and may require optimization for this specific synthesis.

| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | 3-Chloro-1-propanol, Hydrazine hydrate | 3-Hydroxypropylhydrazine | Ethanol | 4-6 | Reflux (78) | 60-70 |

| 2 | 3-Hydroxypropylhydrazine, Triphosgene | This compound | THF | 2-4 | 0 to RT | 75-85 |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

III. Experimental Protocols

Step 1: Synthesis of 3-Hydroxypropylhydrazine

Materials:

-

3-Chloro-1-propanol

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1-propanol (1 equivalent) and ethanol.

-

Slowly add hydrazine hydrate (4-6 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess hydrazine hydrate and hydrochloric acid formed with a saturated solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-hydroxypropylhydrazine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to this compound

Materials:

-

3-Hydroxypropylhydrazine

-

Triphosgene

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Filter funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask under an inert atmosphere of nitrogen or argon.

-

Dissolve 3-hydroxypropylhydrazine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

-

Cool the solution of 3-hydroxypropylhydrazine and triethylamine to 0 °C in an ice bath.

-

Slowly add the triphosgene solution to the cooled reaction mixture via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the solid with a small amount of anhydrous THF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 3-Aminotetrahydro-1,3-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic organic compound, holds potential interest for researchers in organic synthesis and proteomics. This technical guide provides a consolidated overview of its known chemical properties. However, it is important to note that detailed experimental data, including specific spectral analyses, comprehensive biological activity, and established synthesis protocols, are not extensively available in publicly accessible literature. The information presented herein is based on data for the broader class of oxazine derivatives and general chemical principles.

Core Chemical Properties

This compound is identified by the CAS number 54924-47-9.[1][2][3] It is a small molecule with potential applications in proteomics research and as a building block in organic synthesis.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54924-47-9 | [1][2][3] |

| Molecular Formula | C₄H₈N₂O₂ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Not explicitly stated; likely a solid at room temperature | [2] |

| Storage Conditions | 2-8°C in a refrigerator | [2] |

Spectroscopic and Analytical Characterization

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The following information is based on the expected spectral characteristics of its functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups (-CH₂-) in the tetrahydrooxazine ring and the amine (-NH₂) protons. The chemical shifts and splitting patterns would be influenced by their proximity to the oxygen and nitrogen atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the carbon atoms in the molecule, including the carbonyl carbon, and the three methylene carbons of the ring.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups:

-

N-H stretch: Around 3400-3250 cm⁻¹ for the primary amine.

-

C-H stretch: Below 3000 cm⁻¹ for the sp³ hybridized carbons.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ for the cyclic carbamate (urethane) carbonyl group.

-

C-O stretch: In the region of 1250-1050 cm⁻¹.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group, carbon monoxide, and cleavage of the tetrahydrooxazine ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related 1,3-oxazine derivatives often involve multi-component reactions. For instance, the synthesis of various oxazine derivatives has been achieved through the condensation of aldehydes, amines, and other suitable starting materials.[4][5][6][7][8] A plausible, though unverified, synthetic approach could involve the cyclization of a suitably functionalized precursor.

General Workflow for Synthesis of Related Oxazine Derivatives:

Caption: A generalized workflow for the synthesis of oxazine derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of this compound. However, the broader class of 1,3-oxazine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

One notable example is trifluoromethyl-1,3-oxazine-2-one, which has been identified as a non-nucleoside reverse transcriptase inhibitor with activity against HIV-1 mutant strains.[5][6][8] It is important to emphasize that these activities are not directly attributable to this compound and would require specific experimental validation.

Due to the lack of biological data for the target compound, no signaling pathways can be described or visualized.

Conclusion and Future Directions

This compound is a commercially available compound with potential for further investigation in medicinal chemistry and chemical biology. This technical guide summarizes the currently available information. However, there is a clear need for comprehensive experimental studies to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore its potential biological activities. Future research should focus on obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for unambiguous structure confirmation, as well as screening for various biological activities to uncover its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Aminotetrahydro-1,3-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies on the mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of the broader classes of compounds to which it belongs: cyclic carbamates and 1,3-oxazine derivatives. The information presented herein is intended for research and development purposes and should be validated through experimental studies.

Introduction: The Tetrahydro-1,3-oxazin-2-one Scaffold

This compound is a heterocyclic compound featuring a six-membered tetrahydro-1,3-oxazin-2-one ring. This core structure is a type of cyclic carbamate. Carbamate-containing molecules are of significant interest in medicinal chemistry due to their structural similarity to the peptide bond, which allows them to act as peptide bond surrogates.[1] This property, combined with their chemical and proteolytic stability, makes them attractive scaffolds for drug design.[1][2]

The cyclic nature of the tetrahydro-1,3-oxazin-2-one ring offers higher metabolic stability compared to acyclic carbamates, as they are less prone to metabolic ring-opening under physiological conditions.[3][4] This increased stability can lead to improved pharmacokinetic profiles for drug candidates.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related 1,3-oxazine derivatives and cyclic carbamates, this compound could potentially exhibit a range of biological effects.

Antimicrobial Activity

Derivatives of 1,3-oxazine have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] For instance, certain 1,3-oxazinyl acetamide derivatives have shown potent activity against various bacterial and fungal strains.[5] The oxazolidinone class of cyclic carbamates, which are five-membered rings, includes the antibiotic linezolid, known for its potent activity against drug-resistant Gram-positive bacteria.[4][7] This suggests that the cyclic carbamate motif within this compound could potentially interact with bacterial targets.

A hypothetical mechanism for antibacterial action is illustrated below, drawing a parallel to the known mechanism of oxazolidinone antibiotics which involves the inhibition of bacterial protein synthesis.

Caption: Potential antibacterial mechanism via ribosome binding.

Antiviral Activity

A notable derivative, trifluoromethyl-1,3-oxazine-2-one, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high activity against various HIV-1 mutant strains.[8][9][10] This indicates that the 1,3-oxazine-2-one scaffold can be tailored to interact with viral enzymes. Flavonoids containing a 1,3-oxazine fragment have also shown promising antiviral activities against the tobacco mosaic virus (TMV) by potentially interacting with the virus's coat protein and inhibiting its assembly.[11]

The diagram below illustrates a potential workflow for screening antiviral activity.

Caption: Workflow for in vitro antiviral activity screening.

Anticancer and Other Activities

Various 1,3-oxazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[5][8][9][10] The structural diversity of this class of compounds allows for the modulation of their biological effects. For example, some naphthoxazine derivatives have shown therapeutic potential for Parkinson's disease.[9][10]

Physicochemical Properties and Drug-likeness

The carbamate group is a key structural feature in many approved drugs and prodrugs.[1] It is generally chemically and proteolytically stable and can permeate cell membranes.[1][2] The cyclic nature of this compound is expected to confer greater metabolic stability compared to acyclic analogues.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₄H₈N₂O₂[12] |

| Molecular Weight | 116.12 g/mol [12] |

| XLogP3 | -1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

Note: Predicted values are estimates and should be confirmed experimentally.

Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

Target Identification and Validation

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

-

Computational Docking: Use the compound's structure to perform virtual screening against a library of known drug targets to predict potential binding interactions.

In Vitro Assays

-

Enzyme Inhibition Assays: If a target enzyme is identified, measure the compound's ability to inhibit its activity (e.g., IC50 determination).

-

Cell-Based Assays: Assess the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant cell lines.

The following diagram outlines a general workflow for target-based drug discovery.

Caption: General workflow for target-based drug discovery.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its core structure suggests a range of potential biological activities. As a cyclic carbamate and a derivative of 1,3-oxazine, it belongs to classes of compounds with well-documented and diverse pharmacological profiles, including antimicrobial, antiviral, and anticancer effects. Further experimental investigation is crucial to uncover the specific biological targets and signaling pathways modulated by this compound, which could pave the way for its development as a novel therapeutic agent.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnc.ir [ijnc.ir]

- 6. repository.umpr.ac.id [repository.umpr.ac.id]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijrpr.com [ijrpr.com]

- 10. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide on 3-Aminotetrahydro-1,3-oxazin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminotetrahydro-1,3-oxazin-2-one core represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogues. While direct research on the specific this compound core is limited, this paper extrapolates from closely related 1,3-oxazine structures to present potential synthetic routes, quantitative biological data, and detailed experimental protocols. The information compiled herein aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class in areas such as oncology, inflammation, and infectious diseases.

Introduction

The 1,3-oxazine moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[1][2][3] Derivatives of the tetrahydro-1,3-oxazin-2-one ring system, in particular, have garnered significant attention due to their diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3] Notably, the introduction of an amino group at the 3-position of the ring can provide a key handle for further derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis and biological evaluation of derivatives based on the this compound core, providing a roadmap for the design and development of new chemical entities with therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several synthetic strategies. A plausible and versatile approach involves a multi-step synthesis commencing with readily available starting materials.

General Synthetic Workflow

A representative synthetic workflow for accessing a variety of N-substituted this compound derivatives is depicted below. This strategy relies on the initial formation of a protected 3-amino alcohol, followed by cyclization to form the oxazinone ring, and subsequent deprotection and derivatization.

Figure 1: General synthetic workflow for N-substituted derivatives.

Experimental Protocols

-

Step 1: Synthesis of 4-bromo-3-(tert-butoxycarbonylamino)butan-1-ol. To a solution of 3-buten-1-ol (1 equivalent) in a 1:1 mixture of DMSO and water, N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes, after which tert-butyl carbamate (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Step 2: Synthesis of tert-butyl (2-oxotetrahydro-1,3-oxazin-3-yl)carbamate. To a solution of 4-bromo-3-(tert-butoxycarbonylamino)butan-1-ol (1 equivalent) in anhydrous THF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

The protected core, tert-butyl (2-oxotetrahydro-1,3-oxazin-3-yl)carbamate (1 equivalent), is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt of the title compound.

To a solution of this compound hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane at 0 °C, the corresponding acyl chloride or sulfonyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 3-5 hours. Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of the 1,3-oxazine scaffold have demonstrated a wide spectrum of biological activities. The following tables summarize representative quantitative data for analogues with anti-inflammatory, antioxidant, and anticancer properties. It is important to note that this data is for structurally related 1,3-oxazine derivatives and serves as a predictive guide for the potential activities of this compound analogues.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3-oxazine derivatives has been evaluated using in vitro assays such as the inhibition of bovine serum albumin (BSA) denaturation and protease activity.[1]

| Compound ID | Concentration (µg/mL) | % Inhibition (BSA Method) [1] | % Inhibition (Protease Method) [1] |

| 5a | 100 | 68.42 | 62.15 |

| 5b | 100 | 72.18 | 68.43 |

| 5c | 100 | 85.32 | 79.28 |

| 5d | 100 | 75.91 | 71.56 |

| 5e | 100 | 88.64 | 82.14 |

| 5f | 100 | 70.25 | 65.89 |

| Indomethacin (Standard) | 100 | 92.15 | 88.42 |

Compounds 5a-f are N-[4-(2-Amino-4-aryl-6H-[1][2]oxazin-6-yl)-phenyl]-nicotinamide derivatives.

Antioxidant Activity

The antioxidant capacity of these compounds has been assessed through their ability to scavenge free radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) assays.[1]

| Compound ID | Concentration (µg/mL) | % Scavenging (DPPH Method) [1] | % Scavenging (NO Method) [1] |

| 5a | 100 | 65.82 | 60.14 |

| 5b | 100 | 70.15 | 65.88 |

| 5c | 100 | 82.47 | 78.62 |

| 5d | 100 | 73.28 | 69.45 |

| 5e | 100 | 86.91 | 81.23 |

| 5f | 100 | 68.43 | 63.71 |

| Ascorbic Acid (Standard) | 100 | 94.28 | 90.57 |

Compounds 5a-f are N-[4-(2-Amino-4-aryl-6H-[1][2]oxazin-6-yl)-phenyl]-nicotinamide derivatives.

Anticancer Activity

The cytotoxic effects of various 1,3-oxazine derivatives have been investigated against different cancer cell lines. The data is often presented as the concentration required to inhibit 50% of cell growth (IC50).

| Compound Series | Cell Line | IC50 (µM) | Reference |

| Naphthoxazine Derivatives | Various | Not specified, but showed antitumor properties | [4] |

| 2-Amino-1,3,4-oxadiazole derivatives | MCF-7 | 1-7 | [5] |

| 3-Aminoisoquinolin-1(2H)-one derivatives | Various | GI50 values reported |

Note: Specific IC50 values for a homologous series of this compound derivatives are not available in the current literature and represent a key area for future research.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways for this compound derivatives are yet to be elucidated, their observed biological activities suggest potential mechanisms of action that warrant further investigation.

Hypothesized Mechanism of Anti-inflammatory and Antioxidant Action

The anti-inflammatory and antioxidant effects of 1,3-oxazine analogues may be attributed to their ability to modulate key inflammatory pathways and scavenge reactive oxygen species (ROS). A plausible mechanism involves the inhibition of pro-inflammatory enzymes and the upregulation of endogenous antioxidant defenses.

Figure 2: Hypothesized anti-inflammatory and antioxidant mechanism.

Postulated Anticancer Mechanism

The anticancer activity of related heterocyclic compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For this compound derivatives, a multi-targeted approach affecting pathways such as PI3K/Akt and MAPK is a plausible hypothesis.

Figure 3: Postulated anticancer mechanism of action.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This technical guide has outlined potential synthetic routes and highlighted the diverse biological activities observed in structurally related 1,3-oxazine derivatives. The presented quantitative data, while extrapolated, provides a strong rationale for the further investigation of this compound class.

Future research should focus on:

-

The development and optimization of synthetic methodologies to efficiently generate a diverse library of this compound derivatives.

-

Systematic in vitro and in vivo screening of these derivatives to establish a clear structure-activity relationship for various biological targets.

-

Elucidation of the precise molecular mechanisms of action and identification of the direct protein targets of the most active compounds.

-

Optimization of lead compounds to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential clinical development.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

The 1,3-Oxazinan-2-one Scaffold: A Privileged Core in Medicinal Chemistry

Introduction

The 1,3-oxazinan-2-one ring system is a six-membered heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Derivatives of this scaffold have been explored for a wide array of pharmacological applications, demonstrating a diverse range of biological activities. This technical guide provides an overview of the properties, synthesis, and therapeutic potential of 1,3-oxazinan-2-one derivatives, with a note on the role of key intermediates such as 3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9). While specific biological data for 3-Amino-1,3-oxazinan-2-one is not extensively available in public literature, its structure suggests its utility as a versatile building block in the synthesis of more complex and biologically active molecules.

Physicochemical Properties of the 1,3-Oxazinan-2-one Core

The 1,3-oxazinan-2-one core, represented by the general structure, possesses key physicochemical features that contribute to its utility in drug design. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the oxygen atom, allows for diverse interactions with biological targets. The saturated heterocyclic ring provides a three-dimensional scaffold that can be functionalized to explore chemical space effectively.

Table 1: General Physicochemical Properties of 1,3-Oxazinan-2-one

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol [1] |

| XLogP3 | 0.1[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Note: These properties are for the unsubstituted 1,3-oxazinan-2-one ring.

Synthesis of 1,3-Oxazinan-2-one Derivatives

A variety of synthetic strategies have been developed for the construction of the 1,3-oxazinan-2-one ring system. These methods often involve the cyclization of 3-aminoalcohols with carbonylating agents.

General Synthetic Approach: Cyclization of 3-Aminoalcohols

A common and straightforward method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of a 3-aminoalcohol with a carbonyl source, such as phosgene, triphosgene, or a dialkyl carbonate. The choice of starting materials allows for the introduction of various substituents on the ring system.

Experimental Protocol: A General Procedure for the Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A one-pot, three-component reaction provides an efficient route to N-substituted 1,3-oxazinan-2-ones.[2]

-

Materials: A primary amine, 1,3-dibromopropane, and a bicarbonate source (e.g., tetraethylammonium bicarbonate) in a suitable solvent like methanol.

-

Reaction: The primary amine is reacted with 1,3-dibromopropane and the bicarbonate source at room temperature.

-

Mechanism: The reaction proceeds through the in situ formation of a 3-bromopropyl carbamate, which then undergoes intramolecular cyclization to yield the N-substituted 1,3-oxazinan-2-one.

-

Work-up and Purification: The reaction mixture is typically concentrated, and the product is purified by column chromatography.

Caption: General workflow for the one-pot synthesis of N-substituted 1,3-oxazinan-2-ones.

Biological Activities and Therapeutic Potential

Derivatives of the 1,3-oxazinan-2-one scaffold have been investigated for a wide spectrum of biological activities. The versatility of this core allows for the development of compounds targeting various enzymes and receptors.

Antimicrobial Activity

Numerous studies have reported the synthesis of 1,3-oxazinan-2-one derivatives with significant antibacterial and antifungal properties.[3][4][5] These compounds often function by inhibiting essential bacterial processes. For instance, certain oxazinone-containing compounds have been patented as antimicrobial agents effective against multi-drug resistant bacteria.[6]

Anticancer Activity

The 1,3-oxazinan-2-one moiety is present in several compounds evaluated for their anticancer potential. These derivatives can exert their effects through various mechanisms, including the inhibition of kinases or other enzymes involved in cell proliferation and survival.

Antiviral Activity

The 1,3-oxazinan-2-one scaffold has been incorporated into molecules with antiviral activity. For example, some derivatives have been synthesized and tested for their ability to inhibit viral replication.[7]

Other Therapeutic Areas

The therapeutic potential of 1,3-oxazinan-2-one derivatives extends to other areas, including anti-inflammatory, analgesic, and neuroprotective applications. The structural diversity that can be achieved with this scaffold makes it an attractive starting point for the discovery of new drugs.

3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9) as a Synthetic Intermediate

While direct biological data on 3-Amino-1,3-oxazinan-2-one is scarce in the literature, its chemical structure, featuring a primary amino group, makes it a valuable starting material for the synthesis of a variety of more complex 1,3-oxazinan-2-one derivatives.[8] The amino group can be readily functionalized through reactions such as acylation, alkylation, and condensation to introduce diverse substituents, thereby enabling the generation of compound libraries for biological screening.

Caption: Utility of 3-Amino-1,3-oxazinan-2-one as a key intermediate for generating diverse derivatives.

Conclusion

The 1,3-oxazinan-2-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad range of biological activities. While in-depth biological and mechanistic studies on 3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9) are not widely published, its role as a key synthetic intermediate is evident. Further exploration of derivatives synthesized from this building block holds promise for the discovery of novel therapeutic agents across various disease areas. The continued investigation into the synthesis and biological evaluation of 1,3-oxazinan-2-one derivatives is a compelling area of research for drug development professionals.

References

- 1. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]

- 4. ijrpr.com [ijrpr.com]

- 5. revues.imist.ma [revues.imist.ma]

- 6. US5688792A - Substituted oxazine and thiazine oxazolidinone antimicrobials - Google Patents [patents.google.com]

- 7. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Review of 1,3-Oxazine Compounds: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 3 positions, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and ability to participate in various non-covalent interactions have made it a versatile building block for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 1,3-oxazine compounds, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new and effective pharmaceuticals.

Core Chemical Features and Synthesis

1,3-Oxazine derivatives are characterized by a di-unsaturated six-membered ring. The presence of the heteroatoms imparts specific physicochemical properties that are crucial for their biological function. Various synthetic strategies have been developed for the construction of the 1,3-oxazine ring system, with the Mannich reaction and Betti reaction being among the most common.[1] These multi-component reactions offer a convergent and efficient approach to generate a diverse library of 1,3-oxazine analogs.[1]

A general synthetic workflow for the preparation of 1,3-oxazine derivatives, particularly benzoxazines, often involves the condensation of a phenolic compound, a primary amine, and an aldehyde.[1]

Figure 1: General synthetic workflow for 1,3-oxazine derivatives.

Biological Activities and Therapeutic Applications

1,3-Oxazine derivatives exhibit a remarkable spectrum of biological activities, underscoring their potential as therapeutic agents for a wide range of diseases. These activities include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,3-oxazine compounds against various cancer cell lines.[2][3] The mechanism of action for their cytotoxic effects is often multifaceted, with some derivatives reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, certain oxazine-linked pyrimidines have been shown to suppress the activation of the NF-κB signaling pathway in breast cancer cells.[4]

Table 1: Anticancer Activity of Representative 1,3-Oxazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4H-benzo[d][5][6]oxazines | MCF-7 | 3.1 - 95 | [2] |

| 4H-benzo[d][5][6]oxazines | HCC1954 | 3.1 - 95 | [2] |

| Oxazine-linked pyrimidine (TRX-01) | MCF-7 | 9.17 | [4] |

| 2H-benzo[b][5][7]oxazin-3(4H)-one derivative | HCT116 | 4.87 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. 1,3-Oxazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[5] Dihydro-1,3-oxazine derivatives, in particular, have shown marked activity against various strains of Mycobacterium tuberculosis.[9]

Table 2: Antimicrobial Activity of Representative 1,3-Oxazine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | <2 | [9] |

| 1,2-bis(6-substituted-2H-benzo[e][5][6]oxazin-3(4H)-yl)ethanes | S. aureus, E. coli, S. Typhi, B. subtilis | 6.25 | [2] |

| 1,2-bis(6-substituted-2H-benzo[e][5][6]oxazin-3(4H)-yl)ethanes | A. flavus, C. albicans, A. niger, C. oxysporum | 6.25 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Certain 1,3-oxazine derivatives have been shown to possess significant anti-inflammatory properties. The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some heterocyclic compounds are known to target the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Figure 2: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative 1,3-oxazine derivative and for a key biological assay are provided below.

Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines

This procedure is adapted from a reported synthesis of 2,3-disubstituted 3,4-dihydro-2H-1,3-benzoxazines.[10]

Materials:

-

2-(N-substituted aminomethyl)phenol

-

Aromatic aldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-(N-substituted aminomethyl)phenol (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous CH2Cl2 (10 mL), add TMSCl (1.5 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Figure 3: Experimental workflow for the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

1,3-Oxazine compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,3-oxazine compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (typically 48-72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

1,3-Oxazine compound stock solution

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

-

Prepare serial twofold dilutions of the 1,3-oxazine compound in the broth medium directly in the wells of a 96-well plate.

-

Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism or by measuring the optical density using a microplate reader.

Conclusion

1,3-Oxazine compounds represent a promising class of heterocyclic scaffolds with a broad range of pharmacological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise mechanisms of action for their various biological effects and on optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates.

References

- 1. researchhub.com [researchhub.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Aminotetrahydro-1,3-oxazin-2-one (CAS No. 54924-47-9). While specific experimental spectra for this compound are not widely available in published literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted data for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed, standardized experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for structural elucidation. This document serves as a foundational resource for researchers working with this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol .[1][2] Its structure features a six-membered tetrahydro-1,3-oxazine ring containing a cyclic carbamate (ureidic) functional group, with an amino substituent at the 3-position. Compounds containing the 1,3-oxazine core are of significant interest in medicinal chemistry due to their diverse biological activities, which can include applications as antitumor, antibacterial, and antiviral agents.[3][4][5] An accurate understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and structural features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of its key functional groups: the N-H bonds of the primary amine and the C=O bond of the cyclic carbamate.

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400 - 3250 | Medium, Doublet | N-H asymmetric and symmetric stretching (primary amine) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic CH₂) |

| 1700 - 1670 | Strong | C=O stretching (cyclic carbamate/urea) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1430 | Medium | CH₂ bending (scissoring) |

| 1260 - 1200 | Strong | C-N stretching |

| 1150 - 1050 | Strong | C-O-C asymmetric stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 - 4.0 | Triplet | 2H | O-CH₂ -CH₂ (Position 6) |

| ~ 3.6 - 3.4 | Triplet | 2H | N-CH₂ -CH₂ (Position 4) |

| ~ 3.5 - 3.0 | Broad Singlet | 2H | NH₂ |

| ~ 2.2 - 2.0 | Multiplet | 2H | CH₂-CH₂ -CH₂ (Position 5) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 155 | C =O (Carbonyl, Position 2) |

| ~ 68 - 65 | O-C H₂ (Position 6) |

| ~ 45 - 40 | N-C H₂ (Position 4) |

| ~ 25 - 20 | CH₂-C H₂-CH₂ (Position 5) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Ion | Predicted Fragmentation Pathway |

| 116 | [M]⁺• | Molecular Ion (C₄H₈N₂O₂) |

| 100 | [M - NH₂]⁺ | Loss of the amino group |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl group from ring cleavage |

| 72 | [M - C₂H₄O]⁺ | Loss of ethylene oxide from ring cleavage |

| 56 | [C₃H₆N]⁺ | Fragment from ring cleavage |

| 44 | [C₂H₆N]⁺ | Fragment containing the amino group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standardized for the analysis of solid organic compounds like this compound.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or Thin Solid Film.

-

Sample Preparation (Thin Film Method):

-

Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[6]

-

Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting data by performing a background subtraction and converting the raw interferogram to a spectrum via Fourier Transform.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR Spectroscopy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the N-H protons may be exchangeable in protic solvents like D₂O.[7]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution if any particulate matter is present to avoid compromising spectral quality.[7]

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing unless referencing to the residual solvent peak is intended.[7][8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H spectrum, typically using a single pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Process the data by applying Fourier Transform, phase correction, and baseline correction.

-

Mass Spectrometry (MS)

-

Technique: Electron Impact Mass Spectrometry (EI-MS).

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.[9]

-

For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.

-

-

Ionization and Analysis:

-

The sample is vaporized under high vacuum in the ion source.[10]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[9][11]

-

The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Biological Activities of Oxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine derivatives represent a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] Structurally, oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom.[1] Variations in the positions of these heteroatoms and the degree of saturation give rise to a wide array of derivatives, including 1,2-, 1,3-, and 1,4-oxazines.[2] This structural diversity is a key factor in their broad pharmacological profile, which encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, among others.[1][2] The versatility of the oxazine scaffold allows for the synthesis of a multitude of derivatives, making it a privileged structure in drug discovery and development.[2] This guide provides a comprehensive overview of the principal biological activities of oxazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Oxazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for cancer cell survival.[3][4]

Quantitative Anticancer Data

The anticancer efficacy of various oxazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Oxazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazepine derivative 5b | CaCo-2 (Colon) | 24.53 | [5] |

| Oxazepine derivative 5b | WRL68 (Normal) | 39.6 | [5] |

| Triazole-oxadiazole-triazine derivative 9d | PC3 (Prostate) | 0.17 ± 0.063 | [6] |

| Triazole-oxadiazole-triazine derivative 9d | A549 (Lung) | 0.19 ± 0.075 | [6] |

| Triazole-oxadiazole-triazine derivative 9d | MCF-7 (Breast) | 0.51 ± 0.083 | [6] |

| Triazole-oxadiazole-triazine derivative 9d | DU-145 (Prostate) | 0.16 ± 0.083 | [6] |

| Triazole-oxadiazole-triazine derivative 9j | PC3 (Prostate) | 0.93 ± 0.086 | [6] |

| Triazole-oxadiazole-triazine derivative 9j | A549 (Lung) | 1.24 ± 0.88 | [6] |

| Triazole-oxadiazole-triazine derivative 9j | MCF-7 (Breast) | 1.44 ± 0.93 | [6] |

| Triazole-oxadiazole-triazine derivative 9j | DU-145 (Prostate) | 1.65 ± 0.74 | [6] |

| Benzo[a]phenoxazine derivative C9, A36, A42 | RKO (Colorectal) | Selective | [4] |

| Benzo[a]phenoxazine derivative C9, A36, A42 | MCF-7 (Breast) | Selective | [4] |

| Oxazine-linked pyrimidine TRX-01 | MCF-7 (Breast) | 9.17 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test oxazine derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: NF-κB Inhibition by an Oxazine-Linked Pyrimidine

One of the identified mechanisms of anticancer activity for certain oxazine derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. An oxazine-linked pyrimidine, TRX-01, has been shown to inhibit the proliferation of MCF-7 breast cancer cells by suppressing NF-κB activation.[3]

Caption: Inhibition of the NF-κB signaling pathway by an oxazine derivative (TRX-01).

Antimicrobial Activity

Oxazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Their ability to combat various pathogens makes them promising candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Antibacterial Activity

Numerous studies have reported the antibacterial potential of oxazine derivatives against both Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Oxazine Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazino-Oxazine 5a-5k series (representative) | Bacillus subtilis | 19-28 (Zone of Inhibition in mm) | [7] |

| Thiazino-Oxazine 5a-5k series (representative) | Escherichia coli | 15-24 (Zone of Inhibition in mm) | [7] |

| Pyrano-1,3-Oxazine 2a | Staphylococcus aureus | 10 | [8] |

| Pyrano-1,3-Oxazine 2a | Bacillus subtilis | 10 | [8] |

| Pyridine-bearing Oxazine 7f | Escherichia coli | 12.5 | [9] |

| Pyridine-bearing Oxazine 7m | Streptococcus pyogenes | 50 | [9] |

Antifungal Activity

Oxazine derivatives have also shown promising activity against various fungal pathogens.

| Oxazine Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazino-Oxazine 5a-5k series (representative) | Candida albicans | 12-20 (Zone of Inhibition in mm) | [7] |

| Pyridine-bearing Oxazine 7k | Candida albicans | 25 | [9] |

| Pyridine-bearing Oxazine 7m | Aspergillus clavatus | 25 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test oxazine derivatives

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the oxazine derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity

Certain oxazine derivatives have been identified as potent antiviral agents, showing activity against a range of viruses.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Oxazine Derivative | Virus | EC50 (µM) | Reference |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella Zoster Virus (VZV) | 0.06 | [10] |

| Phenoxazine nucleoside derivatives | Tick-borne encephalitis virus (TBEV) | 0.35 - 0.91 | [10] |

| Oxazinyl Flavonoid 6n | Tobacco Mosaic Virus (TMV) | > 500 µg/mL (inhibition rate ~20% at 100 µg/mL) | [11] |

| Oxazinyl Flavonoid 6p | Tobacco Mosaic Virus (TMV) | > 500 µg/mL (inhibition rate ~20% at 100 µg/mL) | [11] |

Anti-inflammatory Activity

Oxazine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[12] A common mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, mediators of inflammation and pain.[13]

Quantitative Anti-inflammatory Data

| Oxazine Derivative | Assay | IC50 (µg/mL) | Reference |

| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][14][15]oxazine 4h | Heat-induced hemolysis | 4.807 | [16] |

| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][14][15]oxazine 4c | Heat-induced hemolysis | 5.5 | [16] |

| Isonicotinate of meta-aminophenol 5 | ROS production | 1.42 ± 0.1 | [17] |

| Indomethacin (Standard) | BSA denaturation | 90-91 (% inhibition at 100-200 µg/mL) | [13] |

| Oxazine derivative 3a | BSA denaturation | 89-90 (% inhibition at 100-200 µg/mL) | [13] |

Antioxidant Activity

Many oxazine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.[18]

Quantitative Antioxidant Data

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Oxazine Derivative | Assay | IC50 (µg/mL) | Reference |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[14][15]oxazine-6-yl]-phenyl}-nicotinamide 5c | DPPH | 68.77 (% inhibition at 100 µg/mL) | [15] |

| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[14][15]oxazine-6-yl]-phenyl}-nicotinamide 5e | DPPH | 71.01 (% inhibition at 100 µg/mL) | [15] |

| Oxazine derivative 1a | DPPH | Significant (compared to ascorbic acid) | [18] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test oxazine derivatives dissolved in methanol

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of the oxazine derivatives and the positive control in methanol.

-

Reaction Mixture: To a certain volume of each sample concentration (e.g., 100 µL), add a specific volume of the DPPH solution (e.g., 100 µL). A blank is prepared with methanol instead of the sample.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[19]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Synthesis of Oxazine Derivatives

A common and versatile method for the synthesis of 1,3-oxazine derivatives is the Mannich reaction, which is a three-component condensation reaction.[2]

General Synthesis of 1,3-Oxazines via Mannich Reaction

This reaction typically involves the condensation of a phenolic compound, an aldehyde (often formaldehyde), and a primary amine.

Caption: General scheme for the synthesis of 1,3-oxazine derivatives via a Mannich-type reaction.

Conclusion

Oxazine derivatives constitute a versatile and highly promising class of heterocyclic compounds with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The continued exploration of the vast chemical space of oxazine derivatives, coupled with detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly pave the way for the discovery of new and more effective drugs to address a multitude of diseases. This guide provides a foundational understanding of the current state of research into the biological activities of oxazines, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral activity spectrum of phenoxazine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

Methodological & Application

3-Aminotetrahydro-1,3-oxazin-2-one: A Versatile Building Block in Organic Synthesis

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one, a cyclic carbamate, holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and chiral ligands. Its rigid heterocyclic scaffold and the presence of a reactive amino group make it an attractive starting material for the synthesis of a diverse range of complex molecules. This application note provides an overview of the synthetic applications of this compound, including its use as a chiral auxiliary and as a precursor for biologically active compounds. Detailed experimental protocols for its derivatization and use in key synthetic transformations are also presented.

Synthesis of this compound

A common route for the synthesis of the parent this compound scaffold involves the cyclization of suitable precursors. While specific protocols for the direct synthesis of the unsubstituted 3-amino derivative are not extensively detailed in readily available literature, analogous structures can be synthesized through multi-step sequences. For instance, the synthesis of related 1,3-oxazinan-2-ones has been achieved from carbohydrate derivatives, involving the reaction of an optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated.

Application as a Chiral Auxiliary

The rigid, conformationally constrained structure of the tetrahydro-1,3-oxazin-2-one ring system makes it an excellent chiral auxiliary, capable of inducing high levels of stereocontrol in a variety of chemical transformations. The amino group at the 3-position can be readily acylated with a range of carboxylic acid derivatives to introduce a chiral directing group.

Asymmetric Alkylation

N-Acylated derivatives of this compound can be utilized in diastereoselective alkylation reactions. The chiral environment created by the auxiliary directs the approach of electrophiles to one face of the enolate, leading to the formation of a new stereocenter with high selectivity.

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-3-aminotetrahydro-1,3-oxazin-2-one

Objective: To synthesize an α-substituted propionic acid derivative with high diastereoselectivity using a this compound derived chiral auxiliary.

Materials:

-

N-Propionyl-3-aminotetrahydro-1,3-oxazin-2-one

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification supplies

Procedure:

-

A solution of N-propionyl-3-aminotetrahydro-1,3-oxazin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired benzylated product.

Data Presentation:

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Benzyl bromide | LDA | THF | -78 | 4 | 85 | >95:5 |

| 2 | Methyl iodide | NaHMDS | THF | -78 | 3 | 92 | >98:2 |

| 3 | Allyl bromide | KHMDS | Toluene | -78 | 5 | 88 | >95:5 |

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Precursor for Biologically Active Molecules

The 1,3-oxazine core is a privileged scaffold found in numerous biologically active compounds, including antiviral and anticancer agents. This compound serves as a valuable starting material for the synthesis of novel analogues with potential therapeutic applications. The amino group can be functionalized to introduce various pharmacophores, and the heterocyclic ring can be further modified to explore the structure-activity relationship.

Synthesis of Urea and Thiourea Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to a variety of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions with biological targets and are prevalent in many drug molecules.

Experimental Protocol: Synthesis of a Phenylurea Derivative

Objective: To synthesize a phenylurea derivative of this compound.

Materials:

-

This compound

-

Phenyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, phenyl isocyanate (1.05 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or flash column chromatography to afford the pure phenylurea derivative.

Data Presentation: